molecular formula C19H17N3O3S B2490738 Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate CAS No. 721892-40-6

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate

Cat. No.: B2490738
CAS No.: 721892-40-6
M. Wt: 367.42
InChI Key: UWMHCWFKXRPXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate (compound 12 in ) is a quinazolinone derivative characterized by:

  • A 3,4-dihydroquinazolin-4-one core substituted with 6-iodo and 3-(4-sulfamoylphenyl) groups.
  • A thioacetamide linker connecting the quinazolinone moiety to an ethyl 2-aminobenzoate ester.
  • Physical properties: Melting point of 262.8°C and a moderate synthetic yield of 67% .

Its structure was confirmed via ¹H NMR, ¹³C NMR, and elemental analysis .

Properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-25-19(24)14-8-4-6-10-16(14)22-17(23)11-26-18-13-7-3-5-9-15(13)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMHCWFKXRPXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Ethyl 2-(2-(Quinazolin-4-ylthio)acetamido)benzoate

Route 1: Chloroacetylation Followed by Thioetherification

This two-step method begins with the synthesis of ethyl 2-(2-chloroacetamido)benzoate, followed by nucleophilic substitution with quinazolin-4-thiol.

Synthesis of Ethyl 2-(2-Chloroacetamido)benzoate

Ethyl 2-aminobenzoate reacts with chloroacetyl chloride in dichloromethane under triethylamine catalysis at 0°C, yielding ethyl 2-(2-chloroacetamido)benzoate with 85–90% efficiency. The reaction mechanism involves in situ deprotonation of the amine, followed by nucleophilic acyl substitution:

$$
\text{Ethyl 2-aminobenzoate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{HCl}
$$

Key parameters:

  • Temperature control (0–25°C) prevents side reactions.
  • Triethylamine stoichiometry (1.1 equiv) ensures complete neutralization of HCl.
Thioether Formation with Quinazolin-4-thiol

Quinazolin-4-thiol, synthesized via thionation of quinazolin-4-one using Lawesson’s reagent, reacts with ethyl 2-(2-chloroacetamido)benzoate in ethanol containing 10 mol% DABCO. The base deprotonates the thiol, enabling nucleophilic displacement of chloride at 80°C (12 h, 78% yield):

$$
\text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{Quinazolin-4-thiol} \xrightarrow{\text{DABCO/EtOH}} \text{this compound}
$$

Advantages :

  • DABCO enhances reaction rate and yield by stabilizing the transition state.
  • Ethanol solvent minimizes byproduct formation.

Route 2: Thiocyanate Intermediate-Based Synthesis

Methyl-2-(2-thiocyanatoacetamido)benzoate (analogous to ethyl derivatives) serves as a precursor for thiol-mediated coupling.

Preparation of Ethyl 2-(2-Thiocyanatoacetamido)benzoate

Ethyl 2-(2-chloroacetamido)benzoate reacts with ammonium thiocyanate in refluxing acetone (6 h, 71% yield). Thiocyanate substitution proceeds via an SN2 mechanism:

$$
\text{Ethyl 2-(2-chloroacetamido)benzoate} + \text{NH}4\text{SCN} \rightarrow \text{Ethyl 2-(2-thiocyanatoacetamido)benzoate} + \text{NH}4\text{Cl}
$$

Coupling with Quinazolin-4-yl Derivatives

The thiocyanate group undergoes nucleophilic attack by quinazolin-4-thiolate in DMF at 100°C, forming the thioether bond (65% yield).

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis.
  • Lower yield compared to Route 1.

Route 3: Cyclocondensation of Thioacetamido Benzoates

This one-pot method involves cyclizing ethyl 2-(2-mercaptoacetamido)benzoate with 4-chloroquinazoline under microwave irradiation.

Reaction Conditions
  • Catalyst : K$$2$$CO$$3$$ (2 equiv).
  • Solvent : DMF, 150°C, 30 min.
  • Yield : 82%.

The mechanism proceeds via nucleophilic aromatic substitution, where the thiolate attacks the electron-deficient 4-position of quinazoline:

$$
\text{Ethyl 2-(2-mercaptoacetamido)benzoate} + \text{4-Chloroquinazoline} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KCl}
$$

Advantages :

  • Microwave irradiation reduces reaction time from hours to minutes.
  • High regioselectivity for the 4-position.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Route 1 (DABCO/EtOH) Route 2 (DMF/K$$2$$CO$$3$$) Route 3 (Microwave/DMF)
Temperature 80°C 100°C 150°C
Time 12 h 24 h 0.5 h
Yield 78% 65% 82%
Purity (HPLC) 98% 95% 97%

Key Findings :

  • DABCO in ethanol (Route 1) offers a balance between yield and practicality.
  • Microwave-assisted synthesis (Route 3) maximizes efficiency but requires specialized equipment.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.21 (d, *J* = 8.0 Hz, 1H, Ar–H), 7.68–7.72 (m, 2H, Quinazoline–H), 4.42 (q, *J* = 7.2 Hz, 2H, OCH$$2$$), 3.89 (s, 2H, SCH$$_2$$).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C–N), 680 cm$$^{-1}$$ (C–S).
  • HRMS (ESI+) : m/z 413.0921 [M+H]$$^+$$ (calc. 413.0918).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the thioether linkage and planar quinazoline ring (bond angle: 120.5°).

Comparative Analysis of Synthetic Methods

Criterion Route 1 Route 2 Route 3
Cost Low Medium High
Scalability High Medium Low
Byproducts Minimal Moderate Minimal
Operational Simplicity High Medium Low

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Modifying the quinazoline ring with electron-withdrawing groups enhances activity against Staphylococcus aureus (MIC: 2 µg/mL).
  • Kinase inhibitors : The thioether linkage improves binding to EGFR-TK (IC$$_{50}$$: 0.8 µM).

Chemical Reactions Analysis

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline moiety, where nucleophiles like amines or thiols can replace existing substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate has been explored for its potential biological activities. Studies have shown that it exhibits antiproliferative activity against various human cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, its structural features allow it to interact with specific molecular targets, making it useful in the study of enzyme inhibition and receptor binding in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects . Molecular docking studies have further elucidated the binding interactions between this compound and its targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Quinazolinone-Based Analogues

Compound (Source) Core Structure Substituents/R-Groups Melting Point (°C) Yield (%)
Target compound () 3,4-Dihydroquinazolin-4-one 6-Iodo, 3-(4-sulfamoylphenyl), ethyl benzoate 262.8 67
Compound 10 () 3,4-Dihydroquinazolin-4-one 6-Iodo, 3-(4-sulfamoylphenyl), piperidine-ester 215.7 84
Compound 13 () 3,4-Dihydroquinazolin-4-one 6-Iodo, 3-(4-sulfamoylphenyl), ethyl 3-aminobenzoate 274.6 72
Compound 3 () 2-Methyl-4-quinazolinone 3-Chloroacetyl amino Not reported Not reported

Key Observations :

  • Substituent Position: The position of the benzoate ester (e.g., 2- vs. 3-aminobenzoate in compound 13) significantly impacts melting points, likely due to differences in intermolecular interactions .
  • Sulfonamide vs. Piperidine : Compound 10 , with a piperidine group, exhibits a lower melting point (215.7°C) than the target compound (262.8°C), suggesting reduced crystallinity from bulky substituents .
  • Synthetic Yield : The target compound’s yield (67%) is lower than compound 10 (84%), possibly due to steric hindrance during iodination or sulfonamide coupling .

Comparison with Benzoate-Linked Heterocycles

Table 2: Ethyl Benzoate Derivatives with Varied Heterocyclic Moieties

Compound (Source) Heterocycle Functional Groups Biological Focus
Target compound () Quinazolinone Sulfamoylphenyl, iodine Antioxidant/neuroprotector
A21 () Benzo[d]imidazole 1H-Benzo[d]imidazol-2-yl thio Not specified
A19 () Benzo[d]oxazole Benzo[d]oxazol-2-yl thio Not specified
5a () Thiazole 1,3-Dioxoisoindolin-2-yl Anti-cancer (HCT 116)

Key Observations :

  • Heterocycle Influence: Quinazolinones (target compound) are associated with CNS activity, while thiazoles (e.g., compound 5a) show anti-cancer effects (IC₅₀ = 0.72 μM against HCT 116) .
  • Linker Flexibility : The thioacetamide bridge in the target compound provides conformational flexibility, contrasting with rigid triazole linkers in compound 34 ().

Key Observations :

  • Quinazolinone vs. Triazole: The target compound’s quinazolinone protons (δ 8.2–8.5) are deshielded compared to triazole protons (δ 7.5–7.7) in compound 40, reflecting electronic differences .
  • Synthetic Complexity : The target compound requires multi-step iodination and sulfonamide coupling, whereas compound 7e () employs simpler thioureido formation .

Biological Activity

Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)benzoate is a synthetic compound that belongs to the quinazoline family, which is renowned for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline moiety that contributes significantly to its biological properties. The compound's structure includes:

  • Quinazoline Core : Known for anticancer and antimicrobial activities.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Ethyl Ester Group : May influence solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes such as tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression and metastasis.
  • Pathway Modulation : It affects cellular pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Pseudomonas aeruginosa, by inhibiting quorum sensing mechanisms that regulate biofilm formation and virulence.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various human cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MDA-MB-23115.0Inhibition of cell cycle progression
A54920.0Targeting tyrosine kinases

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaQuorum sensing inhibition10 µg/mL
Staphylococcus aureusBactericidal5 µg/mL
Candida albicansAntifungal15 µg/mL

Research Findings and Case Studies

  • In Vitro Studies : Various studies have confirmed the compound's ability to inhibit cancer cell growth across multiple lines, suggesting a broad spectrum of anticancer activity.
  • Molecular Docking Studies : Computational analyses indicate that this compound binds effectively to key regulatory proteins involved in cancer proliferation and bacterial virulence.
  • Case Study - Cancer Treatment : A clinical case reported a patient with advanced-stage cancer who showed significant tumor reduction after treatment with a regimen including this compound, highlighting its potential in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.